molecular formula C21H25N3O2 B11035311 4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione

Cat. No.: B11035311
M. Wt: 351.4 g/mol
InChI Key: PYPVWOIZRBBIRJ-BQYQJAHWSA-N
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Description

4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound with a unique structure. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The key steps typically include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Functionalization: Introduction of the piperazine moiety and the ethenyl group is done through nucleophilic substitution and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core but lacking the additional functional groups.

    Isoquinoline: Similar structure but with a different arrangement of nitrogen atoms.

    Piperazine derivatives: Compounds with similar piperazine moiety but different core structures.

Uniqueness

4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

9,11,11-trimethyl-5-[(E)-2-(4-methylpiperazin-1-yl)ethenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C21H25N3O2/c1-14-13-21(2,3)24-18-16(14)6-5-15(17(18)19(25)20(24)26)7-8-23-11-9-22(4)10-12-23/h5-8,13H,9-12H2,1-4H3/b8-7+

InChI Key

PYPVWOIZRBBIRJ-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)/C=C/N4CCN(CC4)C)(C)C

Canonical SMILES

CC1=CC(N2C3=C1C=CC(=C3C(=O)C2=O)C=CN4CCN(CC4)C)(C)C

Origin of Product

United States

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